[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol
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Overview
Description
The chemical compound belongs to a class of organic molecules known for their complex synthesis and versatile applications in chemistry and pharmaceuticals. The synthesis and analysis of such compounds are critical for developing new drugs and understanding biological processes.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the target molecule through a series of chemical transformations. Techniques such as catalysis, and conditions like temperature and pH, play crucial roles in the synthesis efficiency and yield (Cybulski, 1994).
Molecular Structure Analysis
The molecular structure of organic compounds is determined using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These techniques provide insights into the compound's 3D arrangement, essential for understanding its reactivity and interaction with biological molecules (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
Organic compounds participate in a variety of chemical reactions, including addition, substitution, and elimination reactions. Their reactivity is influenced by the functional groups present in the molecule. Understanding these reactions is crucial for the compound's application in synthesis and drug design (Ranney & Oppermann, 1979).
properties
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)4-7-15(11-20)6-3-9-19(10-15)13-5-8-17-14(16)18-13/h4-5,8,20H,3,6-7,9-11H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKHRZOJQFKAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)C2=NC(=NC=C2)N)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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